molecular formula C13H22O3Si B14390252 Benzoic acid;[diethyl(methyl)silyl]methanol CAS No. 88216-32-4

Benzoic acid;[diethyl(methyl)silyl]methanol

Cat. No.: B14390252
CAS No.: 88216-32-4
M. Wt: 254.40 g/mol
InChI Key: WGWJMAMAAYIDDB-UHFFFAOYSA-N
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Description

Benzoic acid;[diethyl(methyl)silyl]methanol is a compound that combines the properties of benzoic acid and a silyl ether Benzoic acid is a well-known aromatic carboxylic acid, while the silyl ether group is often used in organic synthesis for protecting alcohols

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid;[diethyl(methyl)silyl]methanol typically involves the protection of methanol with a silyl group followed by the introduction of the benzoic acid moiety. One common method is to react methanol with diethyl(methyl)silyl chloride in the presence of a base such as triethylamine to form the silyl ether. This intermediate can then be reacted with benzoic acid under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents would be chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzylic position can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of benzoic acid derivatives.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to benzyl alcohol or other reduced forms.

    Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, halogens (Cl2, Br2) for halogenation

Major Products

    Oxidation: Benzoic acid derivatives

    Reduction: Benzyl alcohol

    Substitution: Nitrobenzoic acid, sulfonic acid derivatives, halogenated benzoic acids

Scientific Research Applications

Benzoic acid;[diethyl(methyl)silyl]methanol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the protection and deprotection of alcohols.

    Biology: Potential use in studying enzyme interactions and metabolic pathways involving silyl ethers.

    Medicine: Investigated for its potential as a drug intermediate or a protective group in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of benzoic acid;[diethyl(methyl)silyl]methanol involves its ability to act as a protecting group for alcohols. The silyl ether group can be introduced to protect the hydroxyl group during various chemical reactions and then removed under mild conditions. This protection is crucial in multi-step organic syntheses where selective reactivity is required.

Comparison with Similar Compounds

Similar Compounds

  • Trimethylsilyl methanol
  • Tert-butyldimethylsilyl methanol
  • Triisopropylsilyl methanol

Comparison

Benzoic acid;[diethyl(methyl)silyl]methanol is unique due to the presence of both the benzoic acid and silyl ether groups. This combination allows for a broader range of chemical reactivity compared to compounds with only one of these functional groups. The diethyl(methyl)silyl group provides steric protection, which can be advantageous in certain synthetic applications.

Properties

CAS No.

88216-32-4

Molecular Formula

C13H22O3Si

Molecular Weight

254.40 g/mol

IUPAC Name

benzoic acid;[diethyl(methyl)silyl]methanol

InChI

InChI=1S/C7H6O2.C6H16OSi/c8-7(9)6-4-2-1-3-5-6;1-4-8(3,5-2)6-7/h1-5H,(H,8,9);7H,4-6H2,1-3H3

InChI Key

WGWJMAMAAYIDDB-UHFFFAOYSA-N

Canonical SMILES

CC[Si](C)(CC)CO.C1=CC=C(C=C1)C(=O)O

Origin of Product

United States

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